molecular formula Cl4H10O5Sn B167670 Stannane, tetrachloro-, pentahydrate CAS No. 10026-06-9

Stannane, tetrachloro-, pentahydrate

Cat. No.: B167670
CAS No.: 10026-06-9
M. Wt: 350.6 g/mol
InChI Key: KHMOASUYFVRATF-UHFFFAOYSA-J
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Description

Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes.

Biological Activity

Stannane, tetrachloro-, pentahydrate, commonly known as tin(IV) chloride pentahydrate (SnCl₄·5H₂O), is a chemical compound with significant biological activity and applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a white crystalline solid that is highly soluble in water. The compound consists of a central tin atom surrounded by four chlorine atoms in a tetrahedral arrangement, with five water molecules stabilizing the structure through hydrogen bonding. Its synthesis involves the reaction of tin metal with chlorine gas at elevated temperatures:

Sn s 2Cl2 g SnCl4 g \text{Sn s 2Cl}_2\text{ g }\rightarrow \text{SnCl}_4\text{ g }
SnCl4 g 5H2O g SnCl45H2O s \text{SnCl}_4\text{ g 5H}_2\text{O g }\rightarrow \text{SnCl}_4·5H₂\text{O s }

The compound exhibits Lewis acidic properties, making it a versatile reagent in various chemical reactions, particularly in organic synthesis and catalysis .

The biological activity of this compound is primarily attributed to its ability to release tin(IV) ions (Sn⁴⁺) upon dissolution in water. These ions can interact with biological molecules, potentially leading to various biochemical effects. The compound has been noted for its inhibition of certain enzymatic activities. For instance, it has been shown to slightly inhibit the catalytic activity of horse liver alcohol dehydrogenase (HLADH), which is significant for understanding its potential toxicological effects .

Toxicological Profile

This compound is classified as toxic due to its corrosive nature. It poses risks upon ingestion, inhalation, or skin contact, leading to burns and respiratory irritation. Its toxicity profile necessitates careful handling and appropriate safety measures in laboratory settings .

Enzymatic Inhibition Studies

A study investigating the impact of stannane on HLADH revealed that exposure to the compound resulted in a measurable decrease in enzymatic activity. This finding suggests that stannane may interfere with metabolic processes involving alcohol metabolism .

Study Enzyme Effect Reference
Inhibition StudyHorse Liver Alcohol DehydrogenaseSlight inhibition observed

Applications in Synthesis and Catalysis

Stannane's role as a Lewis acid enables its use in various synthetic applications. It is commonly used as a catalyst in Friedel-Craft reactions and as a reactant for producing organotin compounds when treated with Grignard reagents. Its application extends to the production of indium tin oxide thin films for the semiconductor industry and as a mordant in fabric dyeing processes .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Stannane, tetrachloro-, pentahydrate is characterized by its high solubility in water and its Lewis acidic properties, which allow it to act as an effective catalyst in numerous chemical reactions. It dissociates in aqueous solutions to release tin(IV) ions (Sn⁴⁺), which can interact with various substrates, facilitating chemical transformations.

Key Properties:

  • Chemical Formula: SnCl₄·5H₂O
  • Appearance: White crystalline solid
  • Solubility: Highly soluble in water
  • Toxicity: Corrosive; can cause skin burns and eye damage

Applications in Organic Synthesis

This compound is widely used as a catalyst in organic synthesis due to its ability to facilitate various reaction types:

  • Friedel-Crafts Reactions: It serves as a catalyst for acylation and alkylation reactions, enhancing the electrophilicity of reactants. For example, it has been employed in the synthesis of dibutyl adipate through the interaction with adipic acid and n-butanol .
  • Esterification Reactions: The compound catalyzes the formation of esters from carboxylic acids and alcohols. Notable examples include the synthesis of n-butyl chloroacetate and dibutyl maleate .
  • Dehydration Reactions: this compound has been utilized in dehydration processes, such as converting cyclohexanol to cyclohexene.

Material Science Applications

The compound's unique properties make it suitable for various applications in material science:

  • Gas Sensors: It is involved in the formation of xerogels that are applied in solid-state gas sensors. These materials exhibit high sensitivity and selectivity for detecting gases .
  • Semiconductor Industry: this compound is used in preparing indium tin oxide (ITO) thin films, which are critical for transparent conductive coatings in electronic devices .
  • Dyeing and Textile Industry: As a mordant, it enhances dye fixation on fabrics, improving color retention and vibrancy .

Toxicological Studies and Safety Considerations

Due to its corrosive nature, safety measures are essential when handling this compound. Research indicates that exposure can lead to severe skin burns and respiratory issues. Proper ventilation and personal protective equipment (PPE) are recommended during its use .

Case Studies

  • Catalytic Activity in Organic Reactions:
    A study demonstrated that this compound effectively catalyzed the acylation of thiophene to produce 2-acetylthiophene. The reaction exhibited high yields under optimized conditions.
  • Development of Gas Sensor Materials:
    Research focused on utilizing this compound in creating xerogels for gas sensing applications showed promising results. The sensors displayed rapid response times and high sensitivity to volatile organic compounds (VOCs) .
  • Textile Dyeing Applications:
    A comparative study on mordants revealed that this compound significantly improved the colorfastness of dyes on cotton fabrics compared to traditional mordants. This application highlights its importance in sustainable textile processing .

Summary Table of Applications

Application AreaSpecific UseNotes
Organic SynthesisCatalysis in Friedel-Crafts reactionsEnhances electrophilicity
Esterification reactionsUsed for synthesizing various esters
Dehydration reactionsConverts alcohols to alkenes
Material ScienceGas sensorsForms xerogels with high sensitivity
Semiconductor coatingsUsed in ITO thin film preparation
Textile IndustryMordant for dyeingImproves color retention

Chemical Reactions Analysis

Hydrolysis and Aquation

Stannane, tetrachloro-, pentahydrate undergoes hydrolysis in aqueous media, producing tin(IV) oxide and hydrochloric acid:

SnCl45H2OSnO2+4HCl+3H2O\text{SnCl}_4·5\text{H}_2\text{O}\rightarrow \text{SnO}_2+4\text{HCl}+3\text{H}_2\text{O}

This reaction is exothermic and proceeds rapidly in hot water, forming a white crystalline precipitate of SnO₂ . The anhydrous form (SnCl₄) reacts violently with water, releasing dense HCl fumes .

Property Anhydrous SnCl₄Pentahydrate (SnCl₄·5H₂O)
Reactivity with H₂O Violent, exothermicModerate, forms SnO₂
Product HCl gasSnO₂ + HCl solution
Thermal Stability Boils at 114°CDecomposes at 56°C

Complexation with Chloride Ions

In concentrated hydrochloric acid, SnCl₄·5H₂O forms hexachlorostannic acid (H₂SnCl₆):

SnCl4+2HClH2SnCl6\text{SnCl}_4+2\text{HCl}\rightarrow \text{H}_2\text{SnCl}_6

This reaction is reversible and pH-dependent. The resulting acid reacts with alkali metal cations to form hexachlorostannate salts:

  • K₂SnCl₆ : Highly soluble in water .

  • Cs₂SnCl₆ : Sparingly soluble, enabling separation of Cs⁺ ions .

Lewis Acid Behavior and Adduct Formation

As a strong Lewis acid, SnCl₄·5H₂O coordinates with electron donors such as amines, phosphines, and ethers:

Adduct Type Example ReactionApplication
Ammonia SnCl₄·5H₂O + 4NH₃ → [Sn(NH₃)₄Cl₄]·5H₂OCatalyst in organic synthesis
Organophosphines SnCl₄·5H₂O + 2PPh₃ → [SnCl₄(PPh₃)₂]·5H₂OStabilization of metal complexes

The pentahydrate’s structure consists of [SnCl₄(H₂O)₂] molecules hydrogen-bonded to three additional water molecules, enhancing its stability in aqueous solutions .

Thermal Decomposition

Heating SnCl₄·5H₂O above 56°C releases water and regenerates anhydrous SnCl₄:

SnCl45H2OΔSnCl4+5H2O\text{SnCl}_4·5\text{H}_2\text{O}\xrightarrow{\Delta}\text{SnCl}_4+5\text{H}_2\text{O}

At higher temperatures (300°C), SnCl₄ decomposes further:

SnCl4SnCl2+Cl2\text{SnCl}_4\rightarrow \text{SnCl}_2+\text{Cl}_2

This property is exploited in metallurgical processes to recover tin .

Redox Reactions

In acidic solutions, SnCl₄·5H₂O acts as an oxidizing agent. For example, it oxidizes iodide ions to iodine:

SnCl4+2KISnCl2+2KCl+I2\text{SnCl}_4+2\text{KI}\rightarrow \text{SnCl}_2+2\text{KCl}+\text{I}_2

This reactivity is pH-dependent and proceeds faster in the presence of excess HCl .

Q & A

Q. Basic: What experimental methods are recommended for synthesizing and purifying tetrachlorostannane pentahydrate?

Methodological Answer:
Synthesis typically involves direct chlorination of metallic tin using chlorine gas under controlled humidity to form the pentahydrate . Post-synthesis, purification is achieved via recrystallization in dilute hydrochloric acid to prevent hydrolysis. Key parameters include maintaining a dry nitrogen atmosphere to avoid moisture contamination and using stoichiometric excess of Cl₂ to ensure complete tin conversion. Impurities such as SnCl₂ are removed by fractional crystallization, monitored via X-ray diffraction (XRD) to confirm phase purity .

Q. Basic: How can the crystal structure and hydration state of SnCl₄·5H₂O be experimentally validated?

Methodological Answer:

  • XRD : Resolve lattice parameters and confirm the monoclinic crystal system reported for stannane hydrates .
  • Thermogravimetric Analysis (TGA) : Quantify water content by heating to 150°C and measuring mass loss. Theoretical water content is 25.7% (5 H₂O molecules), but deviations ≥2% suggest incomplete hydration or impurities .
  • FTIR Spectroscopy : Identify O–H stretching (3200–3600 cm⁻¹) and Sn–Cl vibrational modes (300–400 cm⁻¹) to distinguish between anhydrous and hydrated forms .

Q. Basic: What safety protocols are critical when handling SnCl₄·5H₂O in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with particulate filters (NIOSH-approved) due to its corrosive nature (R34, H314) .
  • Ventilation : Use fume hoods to prevent inhalation of HCl fumes released during hydrolysis.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in sealed containers labeled UN2440 .
  • Storage : Keep in airtight containers at <25°C, away from moisture to prevent deliquescence .

Q. Basic: What are the primary research applications of SnCl₄·5H₂O in materials science?

Methodological Answer:

  • Catalysis : Acts as a Lewis acid catalyst in Friedel-Crafts alkylation; optimize molar ratios (1–5 mol%) in dichloromethane at 40–60°C .
  • Nanomaterial Synthesis : Used to fabricate SnO₂ nanoparticles via sol-gel methods; calcination at 500°C yields particles <50 nm .
  • Polymer Stabilization : Incorporates into PVC matrices (0.1–0.5 wt%) to inhibit thermal degradation, verified via DSC showing increased decomposition temperatures by 20–30°C .

Q. Advanced: How can researchers resolve contradictions in reported thermal properties, such as melting points of SnCl₄ hydrates?

Methodological Answer:
Discrepancies in melting points (e.g., 359.5 K for pentahydrate vs. 344.1 K for hexahydrate ) arise from phase coexistence during thermal analysis. To mitigate:

  • Differential Scanning Calorimetry (DSC) : Perform heating/cooling cycles at 1°C/min to isolate phase-specific transitions.
  • In-Situ XRD : Monitor structural changes during heating to identify metastable intermediates.
  • Sample Purity : Use ICP-OES to verify Sn:Cl ratios (1:4) and exclude impurities like SnCl₂, which alter phase behavior .

Q. Advanced: What advanced techniques are used to analyze SnCl₄·5H₂O’s reactivity in non-aqueous solvents?

Methodological Answer:

  • NMR Spectroscopy : Track ¹¹⁹Sn chemical shifts in DMSO-d₆; δ = −200 to −400 ppm indicates Sn⁴⁺ coordination changes .
  • Cyclic Voltammetry : Characterize redox behavior in acetonitrile (0.1 M TBAPF₆); Sn⁴⁺/Sn²⁺ reduction peaks at −0.5 V vs. Ag/AgCl .
  • Raman Spectroscopy : Detect solvent adduct formation via shifts in Sn–Cl symmetric stretching (340 cm⁻¹) .

Q. Advanced: How does the hydration state of SnCl₄·xH₂O influence its Lewis acidity in catalytic systems?

Methodological Answer:

  • Titration Studies : Compare catalytic activity in esterification reactions (e.g., acetic acid + ethanol) using anhydrous SnCl₄ vs. pentahydrate. Lower yields (≤60%) with the hydrate suggest reduced Lewis acidity due to water coordination .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G*) show H₂O ligands increase Sn⁴⁺ electron density, lowering electrophilicity .
  • In-Situ FTIR : Monitor carbonyl activation (C=O stretch at 1700 cm⁻¹) to quantify substrate coordination efficiency .

Q. Advanced: What methodologies address the compound’s hygroscopicity during kinetic studies?

Methodological Answer:

  • Glovebox Techniques : Conduct reactions under argon with H₂O levels <1 ppm (monitored via moisture sensors) .
  • Karl Fischer Titration : Quantify residual water in solvents (e.g., THF) to <0.01% before use .
  • Sealed Reactors : Use Schlenk lines with PTFE valves to prevent atmospheric moisture ingress during long-term studies .

Q. Advanced: How can researchers differentiate SnCl₄·5H₂O decomposition pathways under varying thermal conditions?

Methodological Answer:

  • TGA-MS Coupling : Correlate mass loss with evolved gases (e.g., HCl at m/z 36, H₂O at m/z 18) to map decomposition steps:
    • 50–100°C: Loss of 5 H₂O.
    • 200–300°C: SnCl₄ → SnCl₂ + Cl₂↑ .
  • Isoconversional Analysis (Friedman Method) : Calculate activation energies (Eₐ) for each step to model kinetics .

Q. Advanced: What comparative studies exist between SnCl₄·5H₂O and other metal chloride hydrates (e.g., CuSO₄·5H₂O) in thermal energy storage?

Methodological Answer:

  • Latent Heat Capacity : SnCl₄·5H₂O exhibits lower enthalpy (ΔH ~150 J/g) vs. CuSO₄·5H₂O (ΔH ~220 J/g) due to weaker hydrogen bonding .
  • Cyclic Stability : Accelerated thermal cycling (100+ cycles) reveals SnCl₄·5H₂O degrades faster (20% capacity loss) vs. sodium thiosulfate pentahydrate (10% loss) due to Cl₂ release .
  • Microencapsulation : Encapsulate in SiO₂ shells to reduce corrosion; SEM-EDS confirms uniform coating and suppressed mass loss .

Properties

IUPAC Name

tetrachlorostannane;pentahydrate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4ClH.5H2O.Sn/h4*1H;5*1H2;/q;;;;;;;;;+4/p-4
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMOASUYFVRATF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.Cl[Sn](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Cl4Sn.5H2O, Cl4H10O5Sn
Record name STANNIC CHLORIDE, PENTAHYDRATE
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DSSTOX Substance ID

DTXSID6074413
Record name Stannane, tetrachloro-, pentahydrate
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Molecular Weight

350.6 g/mol
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Physical Description

Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes., White or slightly yellow solid with a mild odor of hydrogen chloride; [Merck Index]
Record name STANNIC CHLORIDE, PENTAHYDRATE
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Record name Stannic chloride pentahydrate
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CAS No.

10026-06-9
Record name STANNIC CHLORIDE, PENTAHYDRATE
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Record name Tin(IV) chloride, pentahydrate (1:4:5)
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Record name Stannane, tetrachloro-, pentahydrate
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Synthesis routes and methods I

Procedure details

A tin (IV) chloride pentahydrate (Aldrich) solution was prepared by addition of the solid to distilled water; 20% colloidal alumina (AL-20, PQ Corp.) was stirred into this solution and a white precipitate formed. An aqueous potassium hydroxide (Fisher) solution was added to the tin chloride solution and stirred; colloidal silica (HS-40, DuPont) was added to the mixture (to give a final reactant ratio of 2K2O:3.8SiO2 :SnO2 :0.1Al2O3 :80H2O) and the resulting gel stirred until homogeneous. The gel was reacted in a polytetrafluoroethylene-lined autoclave (Parr) at 200° C. for 21 days to produce a white solid after the reactor was cooled to room temperature. This solid was washed repeatedly with distilled water, filtered, and dried to yield a fine white powder (Phase G). Chemical analysis indicated 13.67% K, 22.82% Sn, 18.69% Si, and 0.92% Al. A typical X-ray diffraction pattern for Phase G is given in Table 6.
Quantity
0 (± 1) mol
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tin chloride
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Synthesis routes and methods II

Procedure details

A tin (IV) chloride pentahydrate (Aldrich) solution was prepared by addition of the solid to distilled water. A second solution was produced by combining sodium hydroxide (Fisher) and 40% colloidal silica (HS-40, DuPont) in distilled water followed by vigorous stirring; a source of alumina was next added to the second solution and sometimes heated to aid in dissolution. The two mixtures were combined at room temperature by slow addition of the alumina silica solution to the aqueous tin chloride solution with rapid stirring (exothermic), producing a thick white gel. The gel was reacted in a polytetrafluoroethylene-lined autoclave (Parr) at 200° C. to produce a white solid after the reactor was cooled to room temperature. This solid was washed repeatedly with distilled water, filtered, and dried to yield a fine white powder. Reactant ratios, sources, and conditions are given in Table 1. Chemical analyses of products are given in Table 2.
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alumina silica
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tin chloride
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polytetrafluoroethylene
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Synthesis routes and methods III

Procedure details

Approximately 4000 ml of distilled water was heated to about 80 degrees C. A solution of SnCl4.5H2O in 2000 ml of distilled water, about 0.445 g SnO2 /ml was prepared. Approximately 30 g of P2O5 was dissolved into 250 ml of concentrated HCl, then an additional 125 ml of HCl was added. Approximately 500 ml of concentrated HCl was then added to the SnCl4 solution. The SnCl4 and P2O5 solutions were mixed together in a beaker.
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
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Quantity
4000 mL
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solvent
Reaction Step Two
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Quantity
30 g
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reactant
Reaction Step Three
Name
Quantity
250 mL
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reactant
Reaction Step Three
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Quantity
125 mL
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reactant
Reaction Step Four
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Quantity
500 mL
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reactant
Reaction Step Five
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SnCl4
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SnCl4
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Synthesis routes and methods IV

Procedure details

Approximately 6500 ml of distilled water was heated to about 80 degrees C. Approximately 30 g of P2O5 was dissolved in 250 ml of concentrated HCl, then an additional 125 ml of HCl was added. A solution of SnCl4.5H2O in 2000 ml of distilled water was prepared which contained about 0.445 g SnO2 /ml. A solution of TaCl5 in concentrated HCl was prepared which contained about 0.19M TaCl5. The TaCl5, SnCl4 and P2O5 solutions were mixed together in a beaker.
Name
Quantity
2000 mL
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125 mL
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6500 mL
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30 g
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250 mL
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Reaction Step Five
[Compound]
Name
SnO2
Quantity
0.445 g
Type
reactant
Reaction Step Six
[Compound]
Name
TaCl5
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0 (± 1) mol
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reactant
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[Compound]
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TaCl5
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SnCl4
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Synthesis routes and methods V

Procedure details

Approximately 2000 ml of distilled water was heated to about 80 degrees C. A solution of SnCl4.5H2O in 500 ml of distilled water, 0.445 g SnO2 /ml was prepared. Approximately 7.5 g of P2O5 was dissolved in 63 ml of concentrated HCl, then an additional 31 ml of HCl was added. About 125 ml of concentrated HCl was added to the SnCl4 solution. The SnCl4 and P2O5 solutions were mixed together in a beaker.
Name
Quantity
500 mL
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Reaction Step One
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Quantity
2000 mL
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Quantity
7.5 g
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63 mL
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Reaction Step Three
Name
SnCl4
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SnCl4
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0 (± 1) mol
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Reaction Step Five
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125 mL
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Reaction Step Five
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Quantity
31 mL
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solvent
Reaction Step Six

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